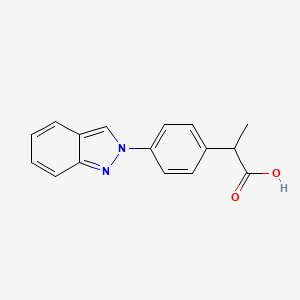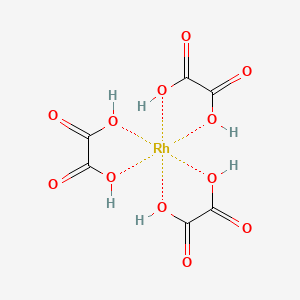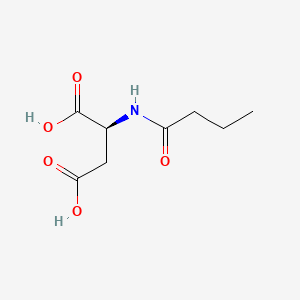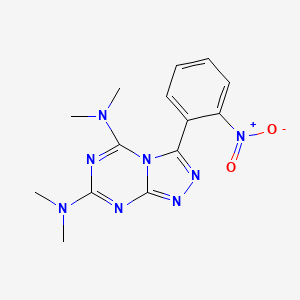
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes dimethylamino groups and a hydroxy(oxido)amino phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine typically involves multi-step organic reactions. One common method starts with the preparation of the triazolotriazine core, followed by the introduction of the dimethylamino groups and the hydroxy(oxido)amino phenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced under specific conditions to yield amines.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mécanisme D'action
The mechanism of action of 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Bis(dimethylamino)-3-(2-hydroxyphenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
- 5,7-Bis(dimethylamino)-3-(2-nitrophenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
- 5,7-Bis(dimethylamino)-3-(2-aminophenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine
Uniqueness
What sets 5,7-Bis(dimethylamino)-3-(2-(hydroxy(oxido)amino)phenyl)(1,2,4)triazolo(4,3-a)(1,3,5)triazine apart from similar compounds is its hydroxy(oxido)amino group, which imparts unique chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, enhancing the compound’s potential in various applications.
Propriétés
Numéro CAS |
91892-46-5 |
|---|---|
Formule moléculaire |
C14H16N8O2 |
Poids moléculaire |
328.33 g/mol |
Nom IUPAC |
5-N,5-N,7-N,7-N-tetramethyl-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine |
InChI |
InChI=1S/C14H16N8O2/c1-19(2)12-15-13-18-17-11(21(13)14(16-12)20(3)4)9-7-5-6-8-10(9)22(23)24/h5-8H,1-4H3 |
Clé InChI |
ANHCFNJBRBXXAS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC2=NN=C(N2C(=N1)N(C)C)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


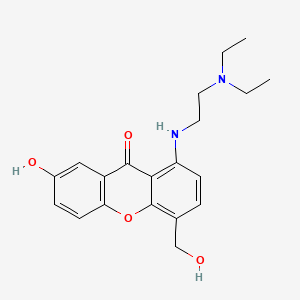

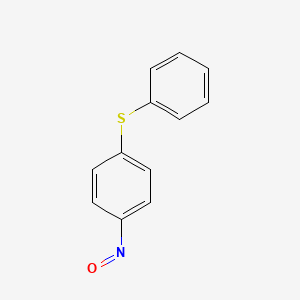
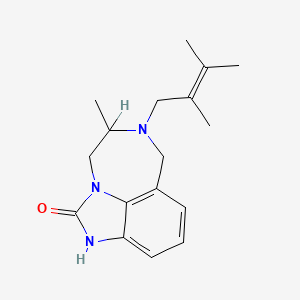
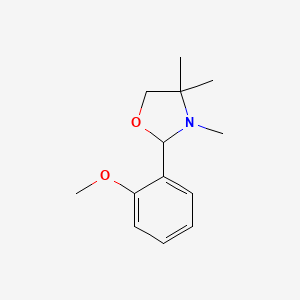
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)

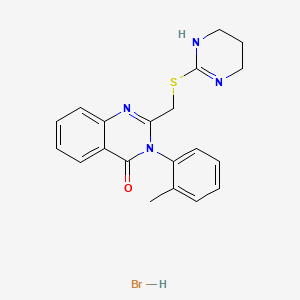
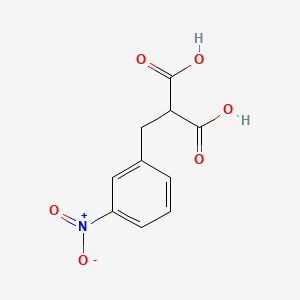
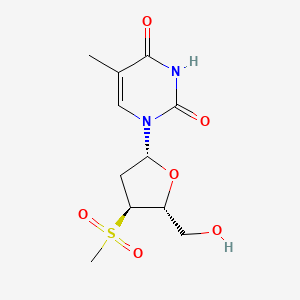
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)
